molecular formula C10H15N5O B1492166 (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone CAS No. 2098076-25-4

(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone

Cat. No. B1492166
M. Wt: 221.26 g/mol
InChI Key: DXMLWXIJESSWRG-UHFFFAOYSA-N
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Description

3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound was first synthesized in 2017 and has since been used in various biochemical and physiological experiments to explore its potential applications.

Scientific Research Applications

Catalysts and Synthetic Methodologies

  • Huisgen 1,3-Dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) developed a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions. This catalyst is characterized by low loadings and compatibility with free amino groups, making it outstanding for such reactions under aqueous or neat conditions, demonstrating its significance in facilitating efficient synthetic pathways (Ozcubukcu et al., 2009).

  • Decarboxylative Cyclopropanation : Research by Shintani et al. (2011) presented a palladium-catalyzed decarboxylative cyclopropanation method forming oxazolidinones from 2-alkylidenetrimethylene carbonates with isocyanates. This process yields (1-aminocyclopropyl)methanols with high selectivity, illustrating advances in cyclopropanation strategies and their potential application in the synthesis of complex molecules (Shintani et al., 2011).

Material Science

  • Nanoparticle Synthesis : Pushpanathan and Kumar (2014) discussed the use of a hetero bicyclic compound in the preparation of zinc nanoparticles, where the compound acts as a reducing and stabilizing agent. This highlights the compound's role in nanomaterial synthesis, offering insights into methodologies for preparing metal nanoparticles with potential applications in catalysis, electronics, and medicine (Pushpanathan & Kumar, 2014).

properties

IUPAC Name

[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c11-3-8-4-15(13-12-8)9-5-14(6-9)10(16)7-1-2-7/h4,7,9H,1-3,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMLWXIJESSWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)N3C=C(N=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone
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(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone
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(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 4
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 5
Reactant of Route 5
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 6
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone

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